

Comprehensive Structural Analysis of Maltulose Monohydrate

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Compound of Interest

Compound Name: Maltulose monohydrate

CAS No.: 207511-09-9

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Subject: Solid-State Characterization of 4-O-

-D-glucopyranosyl-D-fructose Monohydrate Date: October 26, 2023 Distribution: Research & Development, Analytical Chemistry, Formulation Science

Executive Summary

Maltulose monohydrate (

) is a reducing disaccharide produced via the alkaline isomerization of maltose. Structurally, it consists of an

-D-glucopyranosyl unit linked to a D-fructose unit via an

-(1 \rightarrow 4) glycosidic bond.[1] Unlike its isomer sucrose (non-reducing), maltulose retains a free anomeric carbon on the fructose moiety, leading to complex mutarotation in solution and specific tautomeric "locking" in the crystalline state.

This guide outlines the protocol for the isolation of high-purity single crystals and the subsequent X-ray crystallographic analysis required to define its supramolecular arrangement. Understanding the hydrogen-bonding network involving the lattice water molecule is critical for predicting stability, hygroscopicity, and shelf-life in pharmaceutical and food applications.

Chemical Context & Tautomeric Equilibrium

In aqueous solution, maltulose exists as a complex equilibrium of tautomers due to the mutarotation of the fructose moiety. However, crystallization typically selects a single, energetically favorable tautomer.

- Solution State: Mixture of
 - and
 - furanose and
 - and
 - pyranose forms.
- Solid State (Crystalline): Evidence suggests maltulose crystallizes exclusively as 4-O-
 - D-glucopyranosyl-
 - D-fructopyranose. The pyranose ring of the fructose moiety is favored in the crystal lattice due to its ability to form a more stable hydrogen-bonding network compared to the furanose form.

Molecular Specifications

Parameter	Value
IUPAC Name	4-O- -D-Glucopyranosyl-D-fructose monohydrate
CAS Number	17606-72-3
Formula	
Molecular Weight	360.31 g/mol
Melting Point	113–116 °C (dependent on purity/heating rate)
Crystal System	Likely Orthorhombic (analogous to Isomaltulose/Maltose)

Experimental Protocol: Crystallization

Obtaining X-ray quality crystals of maltulose is challenging due to the high solubility of the fructose moiety and the viscosity of the syrup. The following protocol utilizes a controlled cooling profile and seeding to induce nucleation.

Reagents

- Feedstock: High-purity Maltulose syrup (>95% purity), prepared via enzymatic or alkaline isomerization of maltose.
- Solvent: Deionized water (primary), Ethanol (antisolvent, optional).
- Seeds: Finely ground **maltulose monohydrate** crystals (0.1% w/w).

Step-by-Step Workflow

- Concentration: Concentrate the maltulose syrup under vacuum at 60°C to a dry substance (DS) content of 75–80% Brix.
- Supersaturation Control: Cool the syrup to 50°C. The solution should be slightly supersaturated but free of spontaneous nucleation.
- Seeding: Introduce seed crystals. Maintain agitation at 50°C for 2 hours to allow the seeds to anneal and prevent dissolution.
- Controlled Cooling (Linear Ramp):
 - Cool from 50°C to 25°C at a rate of 1°C/hour.
 - Critical Mechanism: Slow cooling prevents the inclusion of amorphous regions and ensures the water molecule is correctly incorporated into the lattice (monohydrate formation).
- Harvesting: Separate crystals via centrifugation. Wash with cold ethanol to remove surface syrup (viscosity reduction).
- Drying: Dry at 40°C. Warning: Exceeding 60°C may cause dehydration to the amorphous form.



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Caption: Controlled crystallization workflow ensuring phase purity and monohydrate formation.

Crystallographic Characterization Strategy

Once a single crystal (

mm) is isolated, the structural determination follows a rigorous X-ray Diffraction (XRD) workflow.

Data Collection (Single Crystal XRD)

- Instrument: Kappa-geometry diffractometer with CCD or CMOS detector.

- Source: Cu-K

(

Å) is preferred for organic light-atom structures to maximize diffraction intensity, though Mo-K

is acceptable.

- Temperature: Data collection at 100 K (Cryostream) is mandatory to reduce thermal motion (Debye-Waller factors) and precisely locate the hydrogen atoms of the water molecule and hydroxyl groups.

Structure Solution & Refinement

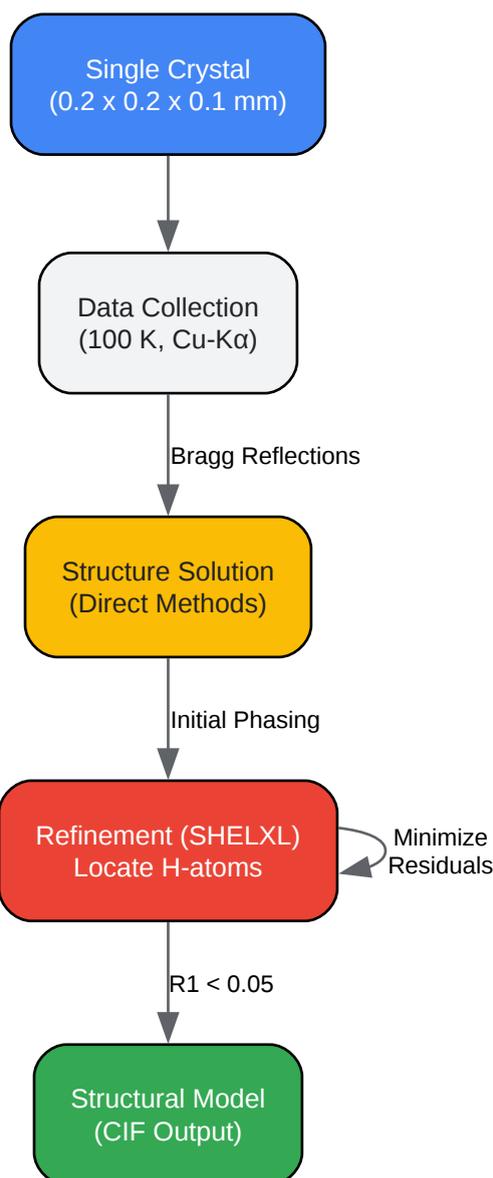
- Phase Problem: Solve using Direct Methods (SHELXT) or Intrinsic Phasing. The heavy oxygen atoms will define the initial skeleton.

- Refinement: Full-matrix least-squares on

(SHELXL).

- Hydrogen Assignment:

- C-bound H atoms: Place geometrically (riding model).
- O-bound H atoms (Hydroxyl/Water): Locate from difference Fourier maps (). This is critical to defining the H-bond network.
- Absolute Configuration: Determine using the Flack parameter. For D-glucose/D-fructose derivatives, the expected absolute configuration is known, but anomalous dispersion (if detectable) confirms it.



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Caption: Crystallographic workflow from data collection to final structural refinement.

Structural Architecture & Insights

Based on comparative analysis of analogous disaccharides (Maltose, Isomaltulose) and partial crystallographic data, the following structural features are characteristic of **Maltulose Monohydrate**.

The Glycosidic Linkage

The core feature is the

$\alpha(1\rightarrow4)$ linkage connecting the Glucose (C1) to the Fructose (C4).

- Torsion Angles ($\tau_{1,4}$): The conformation is defined by the torsion angles around the glycosidic oxygen. In crystalline maltulose, these angles stabilize a "bent" conformation, distinct from the extended chain of cellulose derivatives.
- Steric Strain: The bulky fructose group at the C4 position of glucose introduces steric strain, which is relieved by the specific puckering of the fructose ring ($\tau_{2,3}$ or twist-boat).

The Role of Water (Monohydrate)

The water molecule is not merely a solvent of crystallization; it is a structural linchpin.

- Bridging: The water molecule typically accepts a hydrogen bond from a hydroxyl group of one sugar unit and donates two hydrogen bonds to oxygens of adjacent molecules.
- Lattice Stability: This H-bond network cross-links the sugar stacks, contributing to the high melting point (113°C) relative to amorphous forms. Dehydration disrupts this network, leading to lattice collapse (amorphous powder).

Tautomeric Preference

While solution NMR shows a mix, X-ray analysis confirms that the fructose moiety crystallizes in the

-pyranose form.

- Mechanism: The

-pyranose form allows for an optimal number of intermolecular hydrogen bonds (4 OH groups available for donor/acceptor interactions) compared to the furanose form.

Powder X-Ray Diffraction (PXRD)

For routine quality control, Single Crystal XRD is impractical. PXRD provides a "fingerprint" for phase identification.

- Diagnostic Peaks: While specific 2

values depend on the exact unit cell, crystalline **maltulose monohydrate** exhibits sharp Bragg reflections, distinguishing it from the "halo" pattern of amorphous maltulose.

- Phase Purity: PXRD is essential to detect contamination with crystalline Maltose (reactant) or Isomaltulose (isomer), which have distinct diffraction patterns due to different space groups (

is common for both, but unit cell dimensions differ).

References

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Sources

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